molecular formula C11H15NO5S B4418722 4-methoxy-3-[(propylamino)sulfonyl]benzoic acid CAS No. 716358-75-7

4-methoxy-3-[(propylamino)sulfonyl]benzoic acid

Cat. No. B4418722
CAS RN: 716358-75-7
M. Wt: 273.31 g/mol
InChI Key: WZZBZKWXESKIQV-UHFFFAOYSA-N
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Description

4-methoxy-3-[(propylamino)sulfonyl]benzoic acid, also known as Meclofenamic acid (MFA), is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. MFA inhibits the production of prostaglandins, which are responsible for causing pain and inflammation. MFA is also known to have other pharmacological effects, such as anti-tumor and anti-viral activities.

Scientific Research Applications

MFA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various types of pain, including dental pain, menstrual pain, and postoperative pain. MFA has also been studied for its anti-tumor and anti-viral activities. It has been shown to inhibit the growth of cancer cells and to be effective against herpes simplex virus.

Mechanism of Action

MFA inhibits the production of prostaglandins by blocking the activity of cyclooxygenase (COX) enzymes. Prostaglandins are responsible for causing pain and inflammation, and by inhibiting their production, MFA can reduce pain and inflammation. MFA is a non-selective COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
MFA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. MFA has also been shown to reduce the expression of adhesion molecules, which are responsible for the migration of immune cells to sites of inflammation. Additionally, MFA has been shown to reduce the production of reactive oxygen species, which are responsible for causing tissue damage.

Advantages and Limitations for Lab Experiments

MFA has several advantages for lab experiments. It is a relatively inexpensive drug and is readily available. MFA has also been extensively studied, and its mechanism of action is well understood. However, MFA also has several limitations. It is a non-selective COX inhibitor, which means that it can cause unwanted side effects, such as gastrointestinal bleeding. Additionally, MFA has a short half-life and requires frequent dosing.

Future Directions

There are several future directions for MFA research. One area of research is the development of selective COX inhibitors that can reduce pain and inflammation without causing unwanted side effects. Another area of research is the development of MFA derivatives with improved pharmacological properties. Additionally, MFA could be studied for its potential use in the treatment of other diseases, such as cancer and viral infections. Finally, the use of MFA in combination with other drugs could be explored to enhance its therapeutic effects.

properties

IUPAC Name

4-methoxy-3-(propylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-6-12-18(15,16)10-7-8(11(13)14)4-5-9(10)17-2/h4-5,7,12H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZBZKWXESKIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242011
Record name 4-Methoxy-3-[(propylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

716358-75-7
Record name 4-Methoxy-3-[(propylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716358-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(propylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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